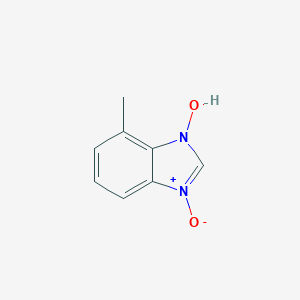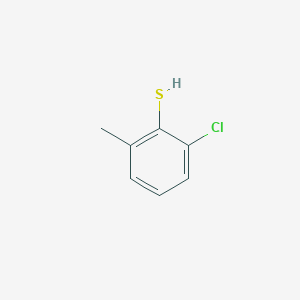![molecular formula C23H23N6O7P B098718 [(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 17660-46-7](/img/structure/B98718.png)
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMAU, and it has been found to have promising results in cancer research, viral imaging, and gene therapy.
Wirkmechanismus
FMAU is selectively taken up by cancer cells due to the high expression of thymidine kinase enzymes in these cells. The compound is then phosphorylated by thymidine kinase to form FMAU monophosphate, which is subsequently converted to FMAU triphosphate. FMAU triphosphate is incorporated into the DNA of cancer cells, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
FMAU has been found to have minimal toxicity and adverse effects in vivo. However, it has been shown to cause DNA damage in cancer cells, leading to cell death. FMAU has also been found to enhance the efficacy of gene therapy, leading to increased gene expression and therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FMAU has several advantages for lab experiments, including its selective uptake by cancer cells, minimal toxicity, and ability to enhance gene therapy efficacy. However, FMAU has limitations, such as the need for specialized equipment for synthesis and imaging and limited availability of the compound.
Zukünftige Richtungen
There are several future directions for FMAU research, including:
1. Developing more efficient methods for FMAU synthesis and imaging.
2. Investigating the potential of FMAU in combination with other cancer therapies.
3. Studying the efficacy of FMAU in different types of cancer.
4. Investigating the potential of FMAU in viral imaging and diagnosis.
5. Developing FMAU-based gene therapy for cancer treatment.
Conclusion:
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate (FMAU) is a promising compound for scientific research due to its potential applications in cancer research, viral imaging, and gene therapy. FMAU has been found to selectively accumulate in cancer cells, leading to DNA damage and cell death. FMAU has minimal toxicity and adverse effects in vivo, making it a promising candidate for future research.
Synthesemethoden
FMAU can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of FMAU involves the reaction of 2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl with [(2R,3S,5R)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. The enzymatic synthesis of FMAU involves the use of thymidine kinase enzymes to catalyze the reaction between thymidine and fluorine-18.
Wissenschaftliche Forschungsanwendungen
FMAU has been extensively studied for its potential applications in cancer research. It has been found to selectively accumulate in cancer cells, making it a promising candidate for cancer imaging and diagnosis. FMAU has also been used in gene therapy, where it has been found to enhance the efficacy of gene delivery and expression.
Eigenschaften
CAS-Nummer |
17660-46-7 |
|---|---|
Produktname |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Molekularformel |
C23H23N6O7P |
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H23N6O7P/c24-22-27-20-19(21(31)28-22)26-23(29(20)18-9-16(30)17(36-18)10-35-37(32,33)34)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30H,7,9-10H2,(H,25,26)(H2,32,33,34)(H3,24,27,28,31)/t16-,17+,18+/m0/s1 |
InChI-Schlüssel |
FAMJCWJWMDNVLX-RCCFBDPRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
Synonyme |
8-(N-fluoren-2-ylamino)-2'-deoxyguanosine 5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



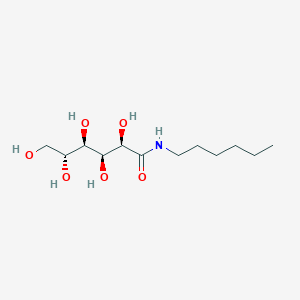
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

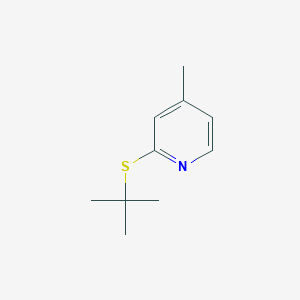
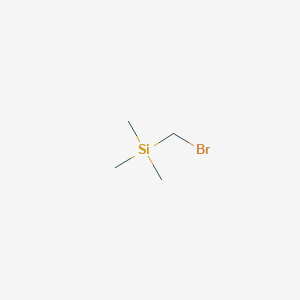

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
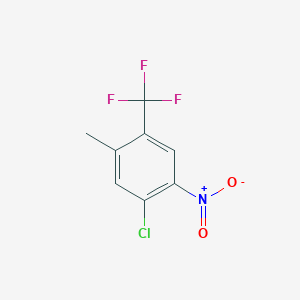
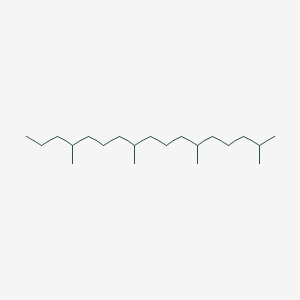
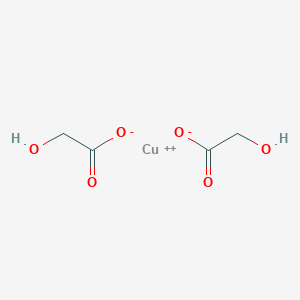
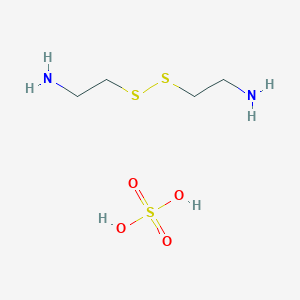
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
